N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Description
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide is a chemical compound with the molecular formula C16H21N3O4S2 and a molecular weight of 383.48
Properties
IUPAC Name |
N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-23-16(7-9-19(10-8-16)25(2,21)22)11-17-14(20)15-18-12-5-3-4-6-13(12)24-15/h3-6H,7-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBHVELVFZPKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide typically involves multiple stepsThe final step involves the coupling of the piperidine derivative with the benzothiazole-2-carboxamide moiety under specific reaction conditions.
Chemical Reactions Analysis
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide can be compared with other similar compounds, such as:
N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide: This compound has a similar structure but with a benzodioxole moiety instead of a benzothiazole moiety.
N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide: This compound features a thiophene ring instead of a benzothiazole ring
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